(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have gained significant attention in various fields of research. This compound, in particular, is characterized by its unique structure, which includes a chromene core, an acetyl group, a cyanophenyl group, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves multiple steps. One common method involves the condensation of 3-cyanophenylamine with 6-methoxy-2H-chromene-3-carboxylic acid in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidative properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its antioxidative and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a bromine atom instead of a methoxy group.
(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These properties can influence the compound’s reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-acetyl-2-(3-cyanophenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-19(25)17-10-14-9-16(26-2)6-7-18(14)27-20(17)23-15-5-3-4-13(8-15)11-21/h3-10H,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUVLRLDAGVAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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